molecular formula C43H62N4O23S3 B609828 3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid CAS No. 101411-71-6

3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

Cat. No.: B609828
CAS No.: 101411-71-6
M. Wt: 1099.2 g/mol
InChI Key: HQSNXADXGQAEOU-RNMOKUSESA-N
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Chemical Reactions Analysis

Types of Reactions: Paldimycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce toxicity .

Common Reagents and Conditions: Common reagents used in the reactions involving Paldimycin B include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of Paldimycin B include modified polymyxin derivatives with improved pharmacokinetic properties and reduced toxicity .

Comparison with Similar Compounds

Paldimycin B is similar to other polymyxins, such as polymyxin E (colistin). Both compounds have similar antibacterial properties and mechanisms of action . Paldimycin B is less toxic than colistin, making it a preferred choice for certain clinical applications . Other similar compounds include polymyxin A, C, and D, which also belong to the polymyxin class of antibiotics .

Conclusion

Paldimycin B is a crucial antibiotic in the fight against multidrug-resistant Gram-negative bacteria. Its unique mechanism of action, combined with its relatively lower toxicity compared to other polymyxins, makes it an essential compound in both clinical and research settings. The ongoing research and development of Paldimycin B and its derivatives continue to provide valuable insights into the treatment of bacterial infections and the development of new antibiotics.

Properties

CAS No.

101411-71-6

Molecular Formula

C43H62N4O23S3

Molecular Weight

1099.2 g/mol

IUPAC Name

(3S)-3-[(2R,3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17-,18-,22-,23-,25+,26-,27-,30?,31+,32+,33-,35+,42+,43-/m0/s1

InChI Key

HQSNXADXGQAEOU-RNMOKUSESA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H](C[C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)([C@H](C)OC(=O)C(C)C)O

SMILES

O[C@H]1[C@H]([C@]2(O)C(C(C(O)=O)=C(C(C2)=O)N)=O)O[C@H](COC(C)=O)[C@@H](OC([C@H](NC(SC[C@@H](C(O)=O)NC(C)=O)=S)[C@H](C)SC[C@@H](C(O)=O)NC(C)=O)=O)[C@H]1O[C@@H]3C[C@H](OC)[C@](O)([C@H](C)O3)[C@H](C)OC(C(C)C)=O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Paldimycin B;  Antibiotic 273 A1-beta; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Reactant of Route 2
3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Reactant of Route 3
3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Reactant of Route 4
3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Reactant of Route 5
3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Reactant of Route 6
3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

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